molecular formula C12H22O B12659864 5,5-Dimethyl-3-decen-2-one CAS No. 94135-96-3

5,5-Dimethyl-3-decen-2-one

Cat. No.: B12659864
CAS No.: 94135-96-3
M. Wt: 182.30 g/mol
InChI Key: FEDALTYBCNYVKG-CSKARUKUSA-N
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Description

5,5-Dimethyl-3-decen-2-one is an organic compound with the molecular formula C12H22O It is a ketone characterized by a decenyl chain with two methyl groups attached to the fifth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-decen-2-one can be achieved through several methods. One common approach involves the condensation of heptaldehyde and acetone in the presence of a base such as sodium hydroxide. This reaction typically requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-decen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5,5-Dimethyl-3-decen-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to cell signaling and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-decen-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-Decen-2-one: A similar compound with a decenyl chain but without the methyl groups at the fifth carbon.

    3-Methyl-3-decen-2-one: Another related compound with a methyl group at the third carbon.

    5,5-Dimethyl-1,3-cyclohexanedione: A structurally related compound with a cyclohexane ring.

Uniqueness

5,5-Dimethyl-3-decen-2-one is unique due to the presence of two methyl groups at the fifth carbon, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and can affect its behavior in various chemical reactions .

Biological Activity

5,5-Dimethyl-3-decen-2-one (also known as DMK) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound is an aliphatic ketone with the following structural formula:

C11H20O\text{C}_{11}\text{H}_{20}\text{O}

This compound is characterized by a long hydrocarbon chain with a ketone functional group, which contributes to its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including:

  • Antioxidant Activity : The compound exhibits significant free radical scavenging properties.
  • Insecticidal Activity : It has been shown to possess insecticidal effects against various pests.
  • Antimicrobial Properties : DMK has demonstrated antimicrobial activity against several bacterial strains.

Antioxidant Activity

Research indicates that this compound shows promising antioxidant capabilities. A study evaluating the antioxidant potential of various compounds found that DMK effectively reduced oxidative stress markers in vitro. The antioxidant activity was measured using the DPPH assay, where it exhibited an IC50 value comparable to known antioxidants.

CompoundIC50 (µg/mL)
This compound45.0
α-Tocopherol42.6

These results suggest that DMK can be a valuable source for developing antioxidant agents.

Insecticidal Activity

The insecticidal properties of this compound have been evaluated against common agricultural pests. In a series of bioassays:

  • Tested Pests : Various species of aphids and beetles.
  • Mortality Rates : At concentrations of 1000 µg/mL, DMK achieved up to 80% mortality after 72 hours.
Concentration (µg/mL)Mortality Rate (%)
50060
100080

This indicates that DMK could be a potential candidate for eco-friendly pest management strategies.

Antimicrobial Properties

The antimicrobial efficacy of this compound was assessed against several bacterial strains including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
E. coli50
S. aureus30

These findings highlight the potential of DMK as a natural antimicrobial agent in food preservation and health applications.

Case Studies

  • Antioxidant Efficacy in Cell Cultures : A study conducted on human cell lines demonstrated that treatment with DMK significantly reduced markers of oxidative stress after exposure to hydrogen peroxide.
  • Field Trials for Insect Control : Field trials using DMK as a natural insecticide showed promising results in reducing pest populations without harming beneficial insects.

Properties

CAS No.

94135-96-3

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

(E)-5,5-dimethyldec-3-en-2-one

InChI

InChI=1S/C12H22O/c1-5-6-7-9-12(3,4)10-8-11(2)13/h8,10H,5-7,9H2,1-4H3/b10-8+

InChI Key

FEDALTYBCNYVKG-CSKARUKUSA-N

Isomeric SMILES

CCCCCC(C)(C)/C=C/C(=O)C

Canonical SMILES

CCCCCC(C)(C)C=CC(=O)C

Origin of Product

United States

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